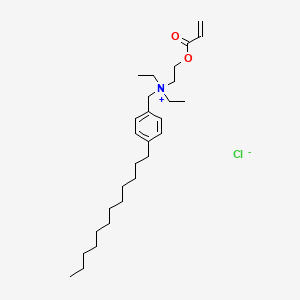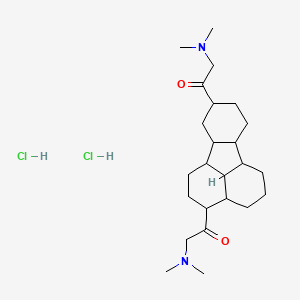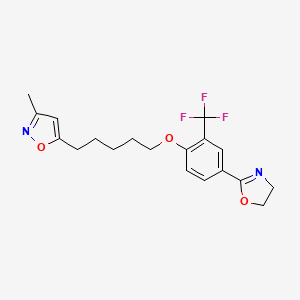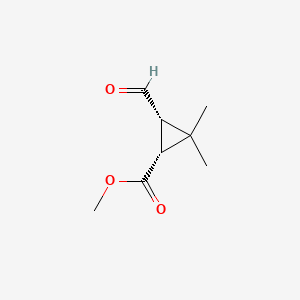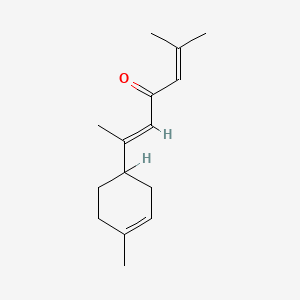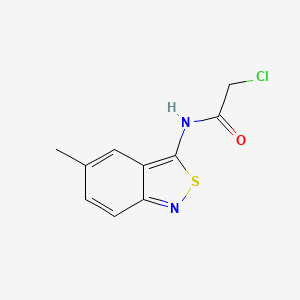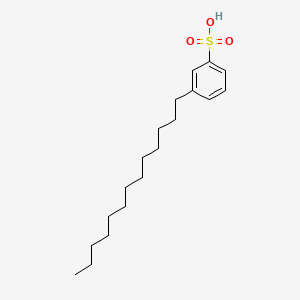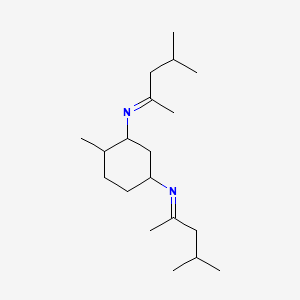
N,N'-Bis(1,3-dimethylbutylidene)-4-methylcyclohexane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 299-342-3, also known as 4-Nonylphenol, branched, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonene, a process that involves the use of an acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation reactors where phenol and nonene are combined in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are commonly used as surfactants.
Reduction: Reduction reactions can convert 4-Nonylphenol to its corresponding alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation, these compounds are widely used in detergents and emulsifiers.
Nonyl Alcohol: Produced through reduction reactions, it has applications in the fragrance industry.
Scientific Research Applications
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various surfactants and polymers.
Biology: Studied for its endocrine-disrupting properties and its effects on aquatic life.
Medicine: Investigated for its potential impacts on human health, particularly in relation to hormone regulation.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating them. This can lead to disruptions in the endocrine system, affecting hormone regulation and reproductive health. The molecular pathways involved include the activation of estrogen receptor-mediated gene transcription.
Comparison with Similar Compounds
4-Nonylphenol is often compared with other alkylphenols, such as:
Octylphenol: Similar in structure but with an octyl group instead of a nonyl group. It also has surfactant properties but is less potent as an endocrine disruptor.
Nonylphenol Ethoxylates: These are derivatives of 4-Nonylphenol and are widely used as surfactants. They are more water-soluble and less toxic compared to 4-Nonylphenol.
Properties
CAS No. |
93859-07-5 |
|---|---|
Molecular Formula |
C19H36N2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
4-methyl-N-[4-methyl-3-(4-methylpentan-2-ylideneamino)cyclohexyl]pentan-2-imine |
InChI |
InChI=1S/C19H36N2/c1-13(2)10-16(6)20-18-9-8-15(5)19(12-18)21-17(7)11-14(3)4/h13-15,18-19H,8-12H2,1-7H3 |
InChI Key |
XXHWBPRCTBQGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1N=C(C)CC(C)C)N=C(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


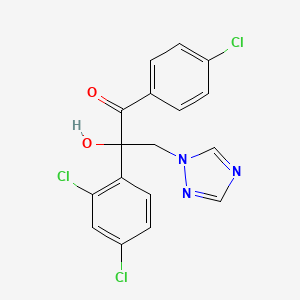
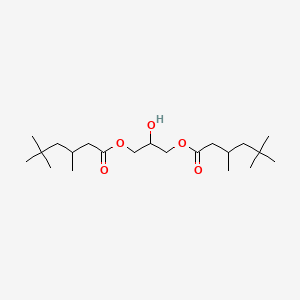
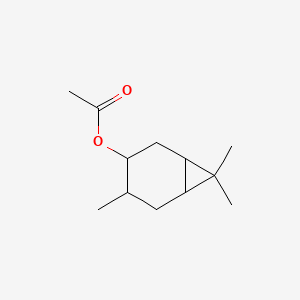
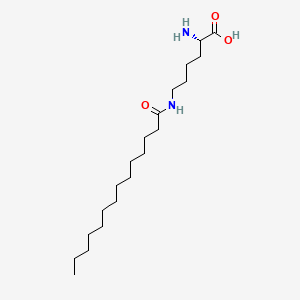
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
